Cas no 1805360-16-0 (4-Bromo-3-(chloromethyl)-5-cyano-2-(difluoromethyl)pyridine)

4-Bromo-3-(chloromethyl)-5-cyano-2-(difluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-(chloromethyl)-5-cyano-2-(difluoromethyl)pyridine
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- Inchi: 1S/C8H4BrClF2N2/c9-6-4(2-13)3-14-7(8(11)12)5(6)1-10/h3,8H,1H2
- InChI Key: SALOORPDCUXICZ-UHFFFAOYSA-N
- SMILES: BrC1C(C#N)=CN=C(C(F)F)C=1CCl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 243
- Topological Polar Surface Area: 36.7
- XLogP3: 2.3
4-Bromo-3-(chloromethyl)-5-cyano-2-(difluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029061488-1g |
4-Bromo-3-(chloromethyl)-5-cyano-2-(difluoromethyl)pyridine |
1805360-16-0 | 97% | 1g |
$1,460.20 | 2022-04-01 |
4-Bromo-3-(chloromethyl)-5-cyano-2-(difluoromethyl)pyridine Related Literature
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
Additional information on 4-Bromo-3-(chloromethyl)-5-cyano-2-(difluoromethyl)pyridine
Recent Advances in the Application of 4-Bromo-3-(chloromethyl)-5-cyano-2-(difluoromethyl)pyridine (CAS: 1805360-16-0) in Chemical Biology and Pharmaceutical Research
The compound 4-Bromo-3-(chloromethyl)-5-cyano-2-(difluoromethyl)pyridine (CAS: 1805360-16-0) has recently emerged as a versatile building block in medicinal chemistry and chemical biology. This heterocyclic scaffold combines multiple reactive sites (bromo, chloromethyl, cyano, and difluoromethyl groups) that enable diverse synthetic transformations, making it particularly valuable for drug discovery and the development of bioactive probes. Recent studies have highlighted its potential in targeting various disease-relevant proteins and pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 1805360-16-0 as a key intermediate in the synthesis of novel kinase inhibitors. The bromo and chloromethyl groups allowed efficient functionalization at the 4- and 3-positions, respectively, while the electron-withdrawing cyano and difluoromethyl groups modulated the electronic properties of the pyridine core. This led to compounds with improved target binding affinity and metabolic stability compared to previous generations of inhibitors.
Another significant application was reported in ACS Chemical Biology, where 4-Bromo-3-(chloromethyl)-5-cyano-2-(difluoromethyl)pyridine served as a precursor for covalent protein modifiers. The reactive chloromethyl group enabled the development of targeted covalent inhibitors (TCIs) that selectively modify cysteine residues in oncogenic proteins. The presence of the difluoromethyl group was particularly noteworthy, as it enhanced membrane permeability while maintaining the desired electrophilicity for covalent binding.
Recent synthetic methodology developments have expanded the utility of this compound. A 2024 Nature Protocols paper described a nickel-catalyzed cross-coupling strategy that leverages the 4-bromo substituent for the construction of complex pyridine derivatives. This method has been successfully applied to create libraries of compounds for high-throughput screening against neglected tropical disease targets.
The unique physicochemical properties of 1805360-16-0 have also attracted attention in PET tracer development. Researchers at several pharmaceutical companies have incorporated this scaffold into potential imaging agents, taking advantage of the fluorine-18 labeling opportunities presented by the difluoromethyl group. Preliminary results suggest improved blood-brain barrier penetration compared to traditional pyridine-based tracers.
From a safety and ADME perspective, recent toxicological studies indicate that while the compound shows good stability under physiological conditions, the chloromethyl group requires careful consideration in drug design to avoid off-target reactivity. Several research groups have developed prodrug strategies to mitigate this potential issue while maintaining the desired pharmacological activity.
Looking forward, the versatility of 4-Bromo-3-(chloromethyl)-5-cyano-2-(difluoromethyl)pyridine positions it as a valuable tool for multiple areas of pharmaceutical research. Current investigations are exploring its use in PROTAC design, where its bifunctional nature could facilitate the development of novel protein degraders. Additionally, its application in fragment-based drug discovery continues to grow, with several fragment libraries now incorporating derivatives of this scaffold.
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